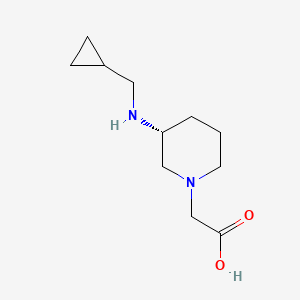

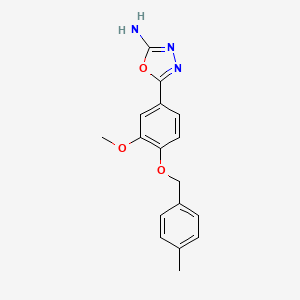

(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Acide 2-(3-((cyclopropylméthyl)amino)pipéridin-1-yl)acétique est un composé qui appartient à la classe des dérivés de la pipéridine. La pipéridine est un hétérocycle à six chaînons contenant un atome d'azote et cinq atomes de carbone dans l'état sp3-hybridé. Les composés contenant de la pipéridine sont importants dans l'industrie pharmaceutique en raison de leur présence dans diverses classes de médicaments et d'alcaloïdes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des dérivés de la pipéridine, y compris l'acide (R)-2-(3-((cyclopropylméthyl)amino)pipéridin-1-yl)acétique, implique plusieurs méthodes. Une méthode efficace pour l'hétérocyclisation-N des amines primaires avec les diols est catalysée par un complexe Cp*Ir, produisant des amines cycliques avec des rendements allant du bon à l'excellent . Une autre méthode implique la préparation en un seul pot d'amines cycliques par chloruration efficace des aminoalcools en utilisant SOCl2, ce qui évite la séquence classique de protection-N/activation-O/cyclisation/déprotection .

Méthodes de production industrielle : Les méthodes de production industrielle des dérivés de la pipéridine impliquent souvent des réactions en flux continu. Par exemple, la réaction de la N-(tert-butylsulfinyl)-bromoimine avec des réactifs de Grignard fournit diverses α-pipéridines substituées enrichies en énantiomères avec de bons rendements et de hautes diastéréosélectivités en quelques minutes . Cette méthode peut être mise à l'échelle en douceur, ce qui met en évidence son utilité dans les applications industrielles.

Analyse Des Réactions Chimiques

Types de réactions : L'acide (R)-2-(3-((cyclopropylméthyl)amino)pipéridin-1-yl)acétique subit divers types de réactions, notamment l'oxydation, la réduction et la substitution. Le composé peut participer à des réactions d'hydrogénation, de cyclisation, de cycloaddition, d'annulation et d'amination .

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent le phénylsilane, qui favorise la formation et la réduction de l'imine, initie la cyclisation et réduit l'intermédiaire pipéridinone avec un complexe de fer comme catalyseur . D'autres réactifs comprennent SOCl2 pour la chloruration et des réactifs de Grignard pour la synthèse énantiosélective .

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones .

Applications de la recherche scientifique

L'acide (R)-2-(3-((cyclopropylméthyl)amino)pipéridin-1-yl)acétique a diverses applications de recherche scientifique. Les dérivés de la pipéridine sont essentiels en chimie médicinale en raison de leurs activités pharmacologiques. Ils sont utilisés dans la synthèse de composés biologiquement actifs, y compris des médicaments potentiels dotés de propriétés anticancéreuses, antihypertensives, anti-ulcéreuses et antimicrobiennes . De plus, ces composés sont utilisés dans le développement de matériaux fonctionnels et de produits naturels .

Mécanisme d'action

Le mécanisme d'action de l'acide (R)-2-(3-((cyclopropylméthyl)amino)pipéridin-1-yl)acétique implique son interaction avec des cibles et des voies moléculaires. Le composé peut exercer ses effets par la modulation de récepteurs ou d'enzymes spécifiques, entraînant des modifications des processus cellulaires. Les cibles et les voies moléculaires exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and effects on biological systems.

Medicine

In medicinal chemistry, ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mécanisme D'action

The mechanism of action of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethylamino group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The acetic acid moiety may also contribute to the overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à l'acide (R)-2-(3-((cyclopropylméthyl)amino)pipéridin-1-yl)acétique comprennent d'autres dérivés de la pipéridine tels que les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones .

Unicité : L'unicité de l'acide (R)-2-(3-((cyclopropylméthyl)amino)pipéridin-1-yl)acétique réside dans sa structure spécifique, qui comprend un groupe cyclopropylméthyle et un groupe amino lié au cycle pipéridine. Cette structure unique peut conférer des propriétés pharmacologiques et une réactivité distinctes par rapport aux autres dérivés de la pipéridine .

Propriétés

Formule moléculaire |

C11H20N2O2 |

|---|---|

Poids moléculaire |

212.29 g/mol |

Nom IUPAC |

2-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]acetic acid |

InChI |

InChI=1S/C11H20N2O2/c14-11(15)8-13-5-1-2-10(7-13)12-6-9-3-4-9/h9-10,12H,1-8H2,(H,14,15)/t10-/m1/s1 |

Clé InChI |

XELVEVXUMPRQOE-SNVBAGLBSA-N |

SMILES isomérique |

C1C[C@H](CN(C1)CC(=O)O)NCC2CC2 |

SMILES canonique |

C1CC(CN(C1)CC(=O)O)NCC2CC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11793445.png)

![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793451.png)

![9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B11793464.png)

![2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793467.png)

![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine](/img/structure/B11793489.png)

![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)

![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)